Boc-4-(benzyloxy)-DL-tryptophan

Description

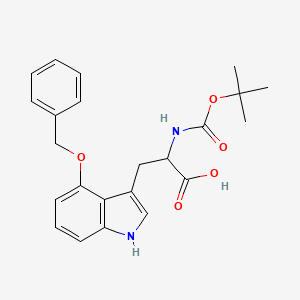

Boc-4-(benzyloxy)-DL-tryptophan is a chemically modified derivative of the amino acid tryptophan. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a benzyloxy substituent at the 4-position of the indole ring. This structural modification enhances its stability during peptide synthesis and facilitates selective deprotection under mild acidic conditions. The benzyloxy group at position 4 may influence steric and electronic properties, impacting its reactivity and biological interactions.

Properties

Molecular Formula |

C23H26N2O5 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxy-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-18(21(26)27)12-16-13-24-17-10-7-11-19(20(16)17)29-14-15-8-5-4-6-9-15/h4-11,13,18,24H,12,14H2,1-3H3,(H,25,28)(H,26,27) |

InChI Key |

PGYZDLIGCGPFCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | C23H26N2O5 |

| Molecular Weight | 410.5 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxy-1H-indol-3-yl)propanoic acid |

| Protective Groups | Boc on amino group, benzyloxy on 4-position of indole ring |

| CAS Number | Not explicitly provided, but referenced in commercial sources |

The Boc group protects the alpha-amino group, while the benzyloxy group protects the hydroxyl function on the indole ring, allowing for selective deprotection under mild conditions (acid for Boc, hydrogenation for benzyloxy).

Detailed Preparation Methods

General Synthetic Strategy

The synthesis of Boc-4-(benzyloxy)-DL-tryptophan typically follows a multi-step approach involving:

- Protection of the amino group with the Boc group.

- Introduction of the benzyloxy group at the 4-position of the indole ring.

- Esterification or deprotection steps as needed.

- Purification and characterization of the final product.

This approach leverages standard peptide synthesis techniques and organic synthesis protocols for selective protection and functionalization.

Stepwise Synthesis Procedure

Step 1: Protection of the Alpha-Amino Group with Boc

- Starting from DL-tryptophan or a suitably protected tryptophan derivative, the alpha-amino group is protected using di-tert-butyl dicarbonate (Boc2O).

- This reaction is typically performed in an organic solvent such as acetonitrile or dioxane.

- A base, often a tertiary amine like diisopropylethylamine, is added to neutralize the generated acid and facilitate the reaction.

- Reaction conditions: Room temperature, stirring for several hours.

- Yield: High, typically >80%.

Step 2: Introduction of the Benzyloxy Group at the 4-Position of the Indole Ring

- The 4-hydroxy group of the indole ring is protected by benzylation.

- This is achieved by reacting the 4-hydroxy tryptophan intermediate with benzyl bromide in the presence of a base such as cesium carbonate or potassium carbonate.

- Solvent: Acetone or DMF.

- Reaction conditions: Room temperature to mild heating, 15 hours or more.

- Yield: Approximately 80-85%.

Step 3: Esterification and Deprotection (if applicable)

- The carboxylic acid group can be protected as a benzyl ester to facilitate further synthetic manipulations.

- Benzyl esterification is performed by reacting the acid with benzyl bromide under basic conditions.

- Deprotection of the Boc group is achieved by treatment with trifluoroacetic acid (TFA) or 4 N HCl in dioxane.

- The benzyloxy group can be removed via catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) when needed to reveal the free hydroxyl group.

- Yields for these steps vary but are generally good, with Boc deprotection yields around 80% and hydrogenation yields depending on catalyst and conditions.

Representative Reaction Scheme

| Step | Reagents and Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc2O, diisopropylethylamine, acetonitrile, RT, 4-6 h | Boc-protected tryptophan | >80 | Amino group protection |

| 2 | Benzyl bromide, Cs2CO3, acetone, RT, 15 h | Boc-4-(benzyloxy)-protected tryptophan | 80-85 | Hydroxy group benzylation |

| 3a | Benzyl bromide, base, solvent | Benzyl ester of Boc-4-(benzyloxy)-tryptophan | Variable | Optional carboxyl protection |

| 3b | TFA or 4 N HCl/dioxane, RT, 1-3 h | Boc deprotection | ~80 | Amino group deprotection |

| 3c | Pd/C, H2, ethanol or methanol, RT | Benzyloxy deprotection (hydrogenolysis) | Variable | Hydroxy group deprotection |

Analytical Data and Characterization

- NMR Spectroscopy: Typical ^1H NMR signals confirm the presence of Boc (tert-butyl singlet ~1.4 ppm), benzyloxy (aromatic protons ~7.2-7.5 ppm), and indole protons.

- Mass Spectrometry: Molecular ion peak consistent with C23H26N2O5 (molecular weight 410.5 g/mol).

- Chromatography: Purity assessed by HPLC or GC, often >95%.

- Yield: Overall yields for the multi-step synthesis range from 50-85%, depending on purification and scale.

Summary Table of Preparation Methods and Yields

| Preparation Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Boc protection of amino group | Boc2O, DIPEA, acetonitrile, RT | >80 | Efficient amino protection |

| Benzylation of 4-hydroxy group | Benzyl bromide, Cs2CO3, acetone, RT | 80-85 | Selective hydroxy protection |

| Carboxyl protection (benzyl ester) | Benzyl bromide, base, solvent | Variable | Optional step for synthetic flexibility |

| Boc deprotection | TFA or 4 N HCl/dioxane, RT | ~80 | Acidic cleavage of Boc group |

| Benzyloxy deprotection | Pd/C, H2, RT | Variable | Hydrogenolysis under mild conditions |

Chemical Reactions Analysis

Types of Reactions

Boc-4-(benzyloxy)-DL-tryptophan undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The compound can be reduced to remove the benzyloxy group, yielding the parent Boc-protected tryptophan.

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Boc-protected tryptophan.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-4-(benzyloxy)-DL-tryptophan has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and peptide synthesis.

Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-4-(benzyloxy)-DL-tryptophan involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, while the benzyloxy group enhances solubility and stability. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular weights, and applications of Boc-4-(benzyloxy)-DL-tryptophan and related compounds:

*Estimated based on DL-tryptophan (204.23 g/mol) + Boc (~100 g/mol) + benzyloxy (~108 g/mol).

†Estimated from DL-tryptophan + acetyl (~42 g/mol) + benzyloxy (~108 g/mol).

Key Research Findings

- Synthetic Utility : this compound’s Boc group enables selective deprotection, making it advantageous in stepwise peptide assembly. In contrast, 5-benzyloxy-DL-tryptophan (CAS 6383-70-6) lacks this protection, limiting its use in complex syntheses .

- Biological Activity: DL-Tryptophan itself exhibits dual roles: it is essential for protein synthesis but acts as a tumor promoter in bladder carcinogenesis when combined with nitrofurans (e.g., FANFT) . Substitutions like benzyloxy or Boc may alter these effects by modifying metabolism or receptor interactions.

- Positional Effects : The benzyloxy group’s position significantly impacts reactivity. For example, 7-benzyloxy derivatives (e.g., dl-N-acetyl-7-(benzyloxy)tryptophan) are intermediates in antimicrobial tetramic acid synthesis, whereas 4- or 5-substituted analogs may target different biological pathways .

Biological Activity

Boc-4-(benzyloxy)-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor for various bioactive compounds. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

This compound is synthesized through a multi-step process involving the protection of the amino group with a Boc (tert-butyloxycarbonyl) group and the introduction of a benzyloxy substituent at the 4-position of the indole ring. The basic synthetic route includes:

- Bromination of DL-tryptophan : This step introduces a bromine atom into the structure, which can later be substituted.

- Protection with Boc : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Substitution Reaction : The bromine can be replaced with a benzyloxy group through nucleophilic substitution.

This compound exhibits unique stability and reactivity due to the combination of the Boc protecting group and the benzyloxy substituent, making it valuable for further chemical transformations and biological applications.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Peptide Synthesis : The Boc group protects the amino functionality during peptide synthesis, allowing for selective incorporation into larger peptides or proteins.

- Transport Inhibition : Research has indicated that derivatives of tryptophan can act as inhibitors of specific amino acid transporters, such as LAT1 (SLC7A5), which is implicated in cancer cell metabolism. For instance, 5-benzyloxy-L-tryptophan showed significant inhibition (IC50 = 19 μM) against LAT1-mediated transport in colon carcinoma cells .

Antitumor Activity

This compound has been investigated for its potential antitumor properties. Studies have shown that tryptophan derivatives can inhibit cancer cell proliferation by modulating metabolic pathways associated with tumor growth. For example, compounds structurally similar to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration .

Enzyme Inhibition

Research indicates that derivatives containing benzyloxy groups exhibit inhibitory effects on several enzymes involved in metabolic processes. For instance, compounds with similar structures have been evaluated for their inhibitory action against human monoamine oxidases (hMAOs), which are critical in regulating neurotransmitter levels . Such inhibition can have implications for treating neurodegenerative diseases.

Case Studies

-

Inhibition of LAT1 :

- A study evaluated various tryptophan derivatives for their ability to inhibit LAT1, revealing that modifications at specific positions on the indole ring significantly impact inhibitory potency. The 5-benzyloxy derivative exhibited notable activity, suggesting that similar modifications could enhance the therapeutic profile of this compound .

-

Anticancer Properties :

- Another investigation focused on the cytotoxic effects of tryptophan derivatives on cancer cell lines. The results indicated that certain derivatives could effectively reduce cell viability and inhibit migration in colorectal cancer cells, highlighting their potential as lead compounds in cancer therapy .

Data Summary

| Compound | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| 5-Benzyloxy-L-tryptophan | LAT1 Inhibition | 19 | L-type Amino Acid Transporter |

| This compound | Antitumor Activity (in vitro) | TBD | Various Cancer Cell Lines |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-4-(benzyloxy)-DL-tryptophan, and how can purity be ensured?

- Methodological Answer : this compound synthesis typically involves sequential protection of the amino and hydroxyl groups. A two-step strategy is recommended:

Benzyloxy Protection : React 4-hydroxy-DL-tryptophan with benzyl bromide under basic conditions (e.g., NaH in DMF) to protect the hydroxyl group .

Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in a mixture of THF/water with a catalytic base (e.g., NaHCO₃) to protect the amino group .

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm structure by ¹H/¹³C NMR .

Q. How can this compound be analytically characterized to confirm structural integrity?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm) with a gradient of 0.1% formic acid in water/acetonitrile (10%–90% over 20 min) at 254 nm .

- Spectroscopy : Confirm the benzyloxy (δ 7.3–7.5 ppm, aromatic protons) and Boc (δ 1.4 ppm, tert-butyl) groups via ¹H NMR (400 MHz, DMSO-d₆). Compare FT-IR peaks (e.g., carbonyl stretch at ~1680 cm⁻¹ for Boc) to reference spectra .

- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺ ~463 Da) .

Q. What are the critical handling and storage protocols for this compound?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation and hydrolysis. Desiccate to avoid moisture-induced degradation .

- Handling : Use gloves and work in a fume hood. Dissolve in DMSO or DMF for biological assays, ensuring solvent compatibility with downstream applications .

Advanced Research Questions

Q. How does this compound modulate immune responses via the indoleamine 2,3-dioxygenase (IDO) pathway?

- Methodological Answer :

- Experimental Design :

In Vitro Assays : Treat dendritic cells or macrophages with the compound (1–100 µM) and measure IDO activity via kynurenine quantification (HPLC at 360 nm) .

Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to silence IDO and assess changes in T-cell proliferation (CFSE dilution assay) .

- Data Interpretation : Compare kynurenine/tryptophan ratios to controls. Contradictions may arise from cell-type-specific IDO expression or off-target effects on related enzymes (e.g., TDO) .

Q. What in vivo models are suitable for evaluating this compound’s anti-inflammatory effects?

- Methodological Answer :

- Colitis Model : Administer 50 mg/kg/day via oral gavage to DSS-induced colitis mice. Monitor disease activity index (DAI), colon length, and cytokine levels (IL-6, TNF-α via ELISA) .

- Immune Tolerance : Test in pregnant murine models to assess fetal rejection rates, paralleling IDO inhibition studies .

- Analytical Challenges : Ensure LC-MS/MS quantification of serum/tissue levels to correlate pharmacokinetics with efficacy .

Q. How can this compound be functionalized for positron emission tomography (PET) imaging?

- Methodological Answer :

- Radiolabeling : Introduce ¹⁸F via nucleophilic substitution (e.g., 3-[¹⁸F]fluoropropyl group at the indole nitrogen). Optimize reaction conditions (K₂.2.2/KHCO₃ in acetonitrile, 80°C) .

- Validation : Assess radiochemical purity (>95%) via radio-TLC and validate target specificity in IDO-expressing tumor xenografts .

Data Contradiction Analysis

- Stereochemical Impact : DL vs. L/D isomers (e.g., Boc-L-tryptophane vs. Boc-D-tryptophane in ) may yield divergent biological activities. Always verify enantiomeric purity via chiral HPLC .

- In Vivo vs. In Vitro Discrepancies : Bioavailability differences (e.g., poor blood-brain barrier penetration) may explain reduced efficacy in neurological models compared to cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.